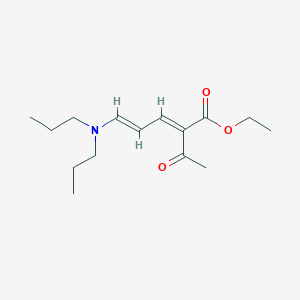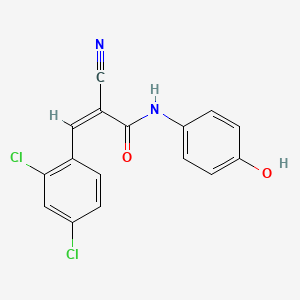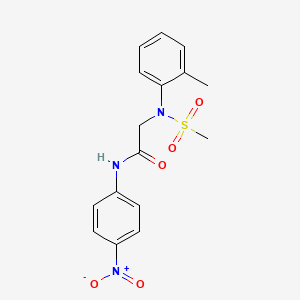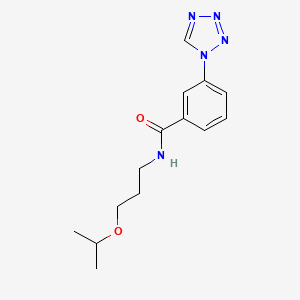![molecular formula C11H16ClNO2 B5052002 1-chloro-3-[(4-ethoxyphenyl)amino]-2-propanol](/img/structure/B5052002.png)
1-chloro-3-[(4-ethoxyphenyl)amino]-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-chloro-3-[(4-ethoxyphenyl)amino]-2-propanol” is an organic molecule with potential applications in various fields. It contains a chlorine atom, an ethoxyphenyl group, and an amino group attached to a propanol backbone .
Synthesis Analysis
The synthesis of such compounds often involves nucleophilic aromatic substitution reactions . For instance, the displacement of chloride ions in cyanuric chloride can give several variants of 1,3,5-triazine derivatives . Another example is the synthesis of a similar compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which is an impurity of Dapagliflozin .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It has a propanol backbone, with a chlorine atom attached to the first carbon, an amino group attached to the third carbon, and a 4-ethoxyphenyl group also attached to the third carbon .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the chlorine atom, the ethoxyphenyl group, and the amino group. These functional groups can participate in various chemical reactions, such as nucleophilic aromatic substitution .Future Directions
The future research directions for this compound could involve exploring its potential applications in various fields such as medicinal chemistry, materials science, or synthetic chemistry. Further studies could also focus on optimizing its synthesis and characterizing its physical and chemical properties .
properties
IUPAC Name |
1-chloro-3-(4-ethoxyanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c1-2-15-11-5-3-9(4-6-11)13-8-10(14)7-12/h3-6,10,13-14H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUDPIPGRUSRFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(CCl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5051922.png)
![ethyl [(8-cyclohexyl-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl)thio]acetate](/img/structure/B5051925.png)
![4-hydroxy-N-[2-(2-thienyl)ethyl]-3-quinolinecarboxamide](/img/structure/B5051936.png)
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5051943.png)

![4-[benzoyl(phenylsulfonyl)amino]-2-chloro-1-naphthyl benzoate](/img/structure/B5051954.png)

![1-(3-chlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5051998.png)


![2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B5052015.png)
